molecular formula C16H12N4O4S B2877462 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 2034374-11-1

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2877462
CAS RN: 2034374-11-1
M. Wt: 356.36
InChI Key: LLUCVCYNUJYTPX-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . These compounds have proven to be convenient building blocks for the synthesis of various fused heterocycles . They exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity .


Synthesis Analysis

A facile, operationally simple, and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives has been reported . This method afforded a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives in high yields under refluxing AcOH .


Chemical Reactions Analysis

The reaction of 2,4-diaminopyrimidin-6(1H)-one with methyl 4-aryl-2,4-dioxobutanoates in glacial acetic acid led to the formation of methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates .

Scientific Research Applications

Antimicrobial Activity

A significant body of research has focused on the synthesis of derivatives related to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide and their potential antimicrobial properties. For instance, synthesized pyridothienopyrimidinones have been reported to possess antistaphylococcal activity, suggesting their utility in combating bacterial infections (Kostenko et al., 2008). Further research into the synthesis and antibacterial activity of 3,4-dihyhdropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones supports these findings, underlining the potential of these compounds in the development of new antimicrobial agents (Kostenko et al., 2008).

Synthetic Chemistry

The versatility of this compound is also evident in synthetic chemistry applications. Studies exploring new heterocyclic systems have demonstrated that derivatives of this compound can serve as intermediate compounds for the synthesis of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines, highlighting their significance in the creation of novel chemical entities (Sirakanyan et al., 2019).

Anticancer Research

In the realm of anticancer research, derivatives related to this compound have been synthesized and evaluated for their potential anticancer activities. Notably, novel pyrazolopyrimidines derivatives were investigated as anticancer and anti-5-lipoxygenase agents, revealing a new avenue for the exploration of cancer therapeutics (Rahmouni et al., 2016).

Future Directions

The biological and medicinal character of these compounds inspires us to examine a different and effective method for their preparation . Furthermore, the synthesis of diverse structures belonging to this class of compounds is very important .

Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound interacts with its target by docking against the acetyl-CoA carboxylase enzyme . This interaction likely inhibits the enzyme’s activity, leading to disruption in essential biochemical processes within the microbial cells.

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . This disruption can lead to a deficiency in essential cellular components, affecting cell membrane integrity and function, and ultimately leading to cell death.

Result of Action

The compound’s action results in significant antimicrobial activity. It has been tested for in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity . The compound’s action leads to the inhibition of growth and proliferation of these microorganisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound exhibits fungicidal activity, suggesting it may be particularly effective in environments where fungal pathogens are prevalent . .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-14(12-8-10-11(24-12)2-1-4-17-10)18-5-6-20-15(22)13-9(3-7-25-13)19-16(20)23/h1-4,7-8H,5-6H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUCVCYNUJYTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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